molecular formula C5H5NO2 B179268 2-Pyridinol-1-oxide CAS No. 822-89-9

2-Pyridinol-1-oxide

Cat. No.: B179268
CAS No.: 822-89-9
M. Wt: 111.1 g/mol
InChI Key: SNUSZUYTMHKCPM-UHFFFAOYSA-N
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Description

Traditional Synthetic Routes and Their Evolution

Early methods for synthesizing 2-Pyridinol-1-oxide (B179263) were often multi-step processes with limitations in yield and commercial feasibility. googleapis.com

This general synthetic strategy can be adapted for the creation of various substituted 2-hydroxypyridine-1-oxide derivatives. For example, using 3-picoline or 3,5-lutidine as starting materials allows for the synthesis of 2-hydroxy-3-picoline-1-oxide and 2-hydroxy-3,5-lutidine-1-oxide, respectively, demonstrating the method's tolerance for steric bulk.

Starting MaterialProductReported Yield (%)
3-Picoline2-Hydroxy-3-picoline-1-oxide65
3,5-Lutidine2-Hydroxy-3,5-lutidine-1-oxide63

This table showcases the adaptability of the synthetic methodology for producing substituted derivatives of this compound.

Derivatization is also a key strategy in the analysis of this compound. Due to its tautomeric nature and limited volatility, direct gas chromatography (GC) analysis is challenging. luxembourg-bio.com Derivatization with reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) converts this compound into a single, stable, and more volatile entity, facilitating accurate quantification at trace levels. luxembourg-bio.comresearchgate.net

A significant advancement in the synthesis of this compound involves the use of pyridine-1-oxide as a starting material. In this process, pyridine-1-oxide is heated with acetic anhydride (B1165640), followed by oxidation with hydrogen peroxide. googleapis.com

The reaction proceeds by heating pyridine-1-oxide with a significant excess of acetic anhydride at reflux (138–140°C). After removing the excess acetic anhydride, the resulting intermediate is dissolved in glacial acetic acid and treated with 30% hydrogen peroxide at 75°C for an extended period. The reaction is then quenched, and the acetyl groups are hydrolyzed with hydrochloric acid to yield the final product. This method provides a respectable yield of 68-72%.

ParameterSpecification
Starting MaterialPyridine-1-oxide
Acetic Anhydride600 parts to 95 parts of starting material
Reaction Temperature138–140°C (reflux)
Oxidation Agent30% H₂O₂
Oxidation Temperature75°C
Reaction Time19–23 hours
Yield68–72%

This interactive table details the reaction conditions for the standard synthesis of this compound from pyridine-1-oxide.

For economic reasons, hydrogen peroxide is the preferred oxidizing agent, but alternatives such as peracetic acid and monoperphthalic acid can also be used, sometimes offering milder reaction conditions. googleapis.com

Advanced and Industrial Scale Synthesis

More recent developments have focused on creating more efficient, cost-effective, and environmentally friendly methods for the large-scale production of this compound.

A scalable and cost-effective one-pot synthesis has been developed using 2-chloropyridine (B119429) as the starting material. google.com This process involves the oxidation of 2-chloropyridine with hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst, followed by in-situ hydrolysis under alkaline conditions to yield this compound. google.com This method is advantageous due to its high conversion rate (84% of 2-chloropyridine) and near-quantitative yield after hydrolysis. The use of an aqueous reaction medium also minimizes organic waste.

StepConditions
Oxidation55°C for 48 hours
Hydrolysis100°C
Reagents30% H₂O₂, NaOH, H₂SO₄
CatalystSodium tungstate

This table outlines the key steps and conditions for the industrial one-pot synthesis of this compound from 2-chloropyridine.

Catalysis plays a crucial role in modern synthetic routes. In the one-pot synthesis from 2-chloropyridine, sodium tungstate acts as a catalyst, facilitating the in-situ generation of peroxotungstates, which enhances the reaction kinetics.

Another innovative approach involves the catalytic oxidation of 2-hydroxypyridine (B17775) using hydrogen peroxide in a fully continuous flow system. acs.org This method utilizes a mixed fixed-bed reactor with a 3D-printed static mixer to achieve complete conversion of the starting materials. acs.org The subsequent continuous post-treatment process, involving acid crystallization, yields a high-quality solid product with an isolated yield of over 90% without the need for further purification. acs.org This continuous flow process is highly suitable for industrial applications, with a demonstrated production rate of 8 kg/day . acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypyridin-2-one
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InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=O)N(C=C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5NO2
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DSSTOX Substance ID

DTXSID70231622
Record name Hydroxypyridinone
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Molecular Weight

111.10 g/mol
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CAS No.

822-89-9, 13161-30-3
Record name 1-Hydroxy-2-pyridone
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Record name 2-hydroxypyridine 1-oxide
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Record name HYDROXYPYRIDINONE
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Synthetic Methodologies and Reaction Pathways

Advanced and Industrial Scale Synthesis

Catalytic Innovations in Synthesis

Heterogeneous Catalysts (e.g., Zeolites, Mesoporous Silica)

Heterogeneous catalysts, such as zeolites and mesoporous silica (B1680970), offer a promising alternative to traditional homogeneous catalysts in the synthesis of 2-pyridinol-1-oxide (B179263). These solid catalysts can be easily separated from the reaction mixture, allowing for reuse and minimizing waste. rsc.org

Titanium-containing molecular sieves like TS-1, TiZSM-5, and TiMCM-41 have demonstrated high efficiency in the oxidation of pyridine (B92270) derivatives to their corresponding N-oxides using hydrogen peroxide as an oxidant. rsc.org These catalysts exhibit excellent redox properties and, in the case of mesoporous materials like TiMCM-41, can accommodate larger molecules due to their larger pore diameters. rsc.org The use of these catalysts in conjunction with an environmentally benign oxidant like hydrogen peroxide, which produces only water as a byproduct, presents a greener synthetic route. rsc.org

Recent research has also explored the functionalization of mesoporous silica with specific ligands to enhance catalytic activity and selectivity. For instance, mesoporous silica functionalized with tungstate (B81510) groups shows promise in reducing the required catalyst loading for the synthesis of this compound. Additionally, self-assembled monolayers on mesoporous silica supports functionalized with this compound itself have been studied for their ability to remove lanthanides from aqueous solutions, highlighting the versatility of this compound in materials science. biosynth.comluxembourg-bio.com

Biocatalytic Routes (e.g., Fungal Peroxidases)

Biocatalytic methods, employing enzymes like fungal peroxidases, are emerging as a green alternative for the synthesis of this compound. These enzymatic reactions can often be performed under milder conditions, such as ambient temperature, compared to traditional chemical methods.

Fungal peroxidases, including lignin (B12514952) peroxidase and manganese peroxidase, are known for their ability to oxidize a wide range of aromatic compounds. mdpi.comeuropa.eu Preliminary studies have suggested the potential of using these enzymes for the synthesis of this compound. However, current yields are reported to be suboptimal, often less than 50%, indicating that further optimization is needed for this method to become industrially viable. The mechanism of these enzymes involves the generation of free radicals that can non-specifically attack aromatic rings, leading to their oxidation. mdpi.com

Solvent-Free Synthesis Approaches

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of solvent-free approaches for producing this compound. A notable example is the atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which proceeds without the need for a solvent. rsc.org This method is advantageous as it reduces waste and avoids the use of potentially hazardous organic solvents. rsc.org While not a direct synthesis of this compound, this reaction demonstrates the feasibility of conducting reactions with pyridine N-oxide derivatives under solvent-free conditions.

Continuous Flow Synthesis and Microreactor Technology

Continuous flow synthesis, particularly utilizing microreactor technology, offers significant advantages for the production of this compound, especially in terms of safety, efficiency, and scalability. bme.huthieme-connect.comrsc.org The high surface-to-volume ratio in microreactors allows for precise temperature control and excellent heat exchange, which is crucial for managing exothermic reactions like the oxidation of pyridine. bme.huthieme-connect.com

A fully continuous flow process for the synthesis of 2-hydroxypyridine-N-oxide (HOPO) has been developed, demonstrating improved safety and efficiency while maintaining high yield and purity. thieme-connect.com This process often involves a fixed-bed reactor containing a solid catalyst, such as TS-1 molecular sieves, for the oxidation step with hydrogen peroxide. thieme-connect.com The use of flow chemistry can also facilitate multi-step syntheses, as demonstrated by the two-step reaction from pyridine derivatives to 2-hydroxy pyridine derivatives in a microreactor. bme.hu Researchers have successfully scaled up the continuous flow synthesis of HOPO to produce kilograms of the product per day, highlighting its potential for industrial applications. acs.org

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyKey FeaturesAdvantagesChallenges
Heterogeneous Catalysis Utilizes solid catalysts like zeolites (TS-1) and mesoporous silica. rsc.orgCatalyst reusability, reduced waste, use of green oxidants like H₂O₂. rsc.orgPotential for catalyst deactivation, mass transfer limitations.
Biocatalytic Routes Employs enzymes such as fungal peroxidases. Mild reaction conditions (e.g., ambient temperature), high selectivity. europa.euSuboptimal yields (<50%), potential for enzyme instability.
Solvent-Free Synthesis Reactions are conducted without a solvent. rsc.orgReduced environmental impact, atom economy. rsc.orgLimited to specific reaction types, potential for high viscosity.
Continuous Flow Synthesis Reactions are performed in microreactors or flow systems. bme.huthieme-connect.comEnhanced safety, precise process control, scalability, improved yields. bme.huthieme-connect.comacs.orgInitial setup costs, potential for channel clogging.

Chemical Reactions and Transformation Mechanisms

This compound undergoes a variety of chemical reactions, including oxidation and reduction, leading to the formation of different products.

Oxidation Reactions and Product Formation

The oxidation of this compound can lead to the formation of 2-pyridone derivatives. Common oxidizing agents used in the synthesis and subsequent reactions of this compound include hydrogen peroxide. The reaction conditions, such as temperature and the presence of catalysts, can influence the final products. For instance, the oxidation of pyridine with hydrogen peroxide followed by treatment with acetic anhydride (B1165640) is a known route to produce 2-hydroxypyridine-1-oxide. google.com

Reduction Reactions and Product Formation

The N-oxide group of this compound can be reduced to the corresponding amine. Reducing agents such as sodium borohydride (B1222165) are commonly used for this transformation. The reduction of 2-hydroxypyridines can lead to the formation of δ-lactams, which is attributed to amide-iminol tautomerization. rsc.org The choice of catalyst and reaction conditions is crucial for achieving the desired reduction product. For example, rhodium on carbon and platinum oxide are effective heterogeneous catalysts for the hydrogenation of pyridines. rsc.org

Table 2: Chemical Reactions of this compound

Reaction TypeReagentsMajor Products
Oxidation Hydrogen peroxide 2-Pyridone derivatives
Reduction Sodium borohydride 2-Hydroxypiperidines, δ-lactams rsc.org

Substitution Reactions and Functional Group Introduction

This compound readily participates in substitution reactions, allowing for the introduction of a wide range of functional groups onto the pyridine scaffold. The presence of the N-oxide group significantly influences the regioselectivity of these reactions, often directing incoming electrophiles or nucleophiles to specific positions on the ring. For instance, halogenated pyridines can serve as precursors for substitution reactions to introduce various functionalities. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it a valuable starting material for creating diverse substituted pyridines.

The hydroxyl group can be transformed, for example, through triflation. The resulting aryl triflate is a versatile intermediate for palladium-catalyzed cross-coupling reactions with a host of nucleophiles, including alkynes, boronic acids, organostannanes, thiols, phosphonates, and amines. nih.govacs.org This highlights the compound's utility in constructing complex molecular architectures.

Tautomerism and Equilibrium Studies

This compound exists in a tautomeric equilibrium with its corresponding lactam form, 1-hydroxy-2-pyridone. biosynth.com This equilibrium is a critical aspect of its chemistry, influencing its reactivity and physical properties. The position of the equilibrium is sensitive to the solvent environment. wikipedia.orgwuxibiology.comchemeurope.com Generally, nonpolar solvents favor the 2-hydroxypyridine (B17775) tautomer, while polar solvents such as water and alcohols shift the equilibrium towards the 2-pyridone form. wikipedia.orgchemeurope.com

The energy difference between the two tautomers is relatively small. wikipedia.orgwuxibiology.com In the gas phase, infrared spectroscopy studies have measured this difference to be between 2.43 and 3.3 kJ/mol. wikipedia.orgchemeurope.com In solution, the equilibrium is also influenced by the formation of hydrogen-bonded dimers. wikipedia.org

SolventEquilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine])Predominant Tautomer
Cyclohexane1.72-Pyridone (slight preference)
Chloroform6.02-Pyridone
WaterData indicates preference for 2-pyridone2-Pyridone
AlcoholsData indicates preference for 2-pyridone2-Pyridone

This table summarizes the solvent effects on the tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone, with data sourced from various studies. wikipedia.orgwuxibiology.comchemeurope.com

Photochemical Transformations and Rearrangements

The photochemistry of pyridine N-oxides, including this compound, is a rich field characterized by complex rearrangements and the formation of transient intermediates. nih.govacs.org Irradiation with ultraviolet light can induce a cascade of reactions, leading to the formation of various structural isomers. nih.govacs.org

A key photochemical process is the intramolecular migration of the oxygen atom from the nitrogen to a carbon atom on the pyridine ring. nih.govacs.org Isotopic labeling studies using ¹⁸O have provided strong evidence for this intramolecular "oxygen walk" mechanism. nih.govacs.org This transformation allows for the selective hydroxylation of the pyridine ring at the C3 position, a reaction that is otherwise challenging to achieve. nih.govacs.org

The photochemical rearrangement of pyridine N-oxides is believed to proceed through highly strained, transient intermediates. nih.govacs.orgwur.nl Upon irradiation, the pyridine N-oxide is excited to a singlet state, which can then collapse to form an oxaziridine (B8769555) intermediate. nih.govacs.orgwur.nl While these oxaziridines derived from aromatic N-oxides are generally too unstable to be isolated, their existence is supported by mechanistic studies. wur.nl The oxaziridine can then undergo further photochemical or thermal reactions. nih.govacs.org

Following the formation of the oxaziridine, a diradical intermediate can be generated through N-O bond homolysis. nih.govacs.org Radical recombination then leads to a dearomatized and highly strained epoxide intermediate. nih.govacs.org

The epoxide intermediate can undergo a reversible 6π electrocyclic ring expansion to form a 1,3-oxazepine intermediate. nih.govacs.org This seven-membered heterocyclic ring system is another key player in the photochemical cascade. researchgate.netscirp.org The formation of 1,3-oxazepine derivatives can be achieved through the cycloaddition of Schiff bases with anhydrides like maleic or phthalic anhydride. researchgate.netscirp.orgderpharmachemica.comtjpsj.orguokerbala.edu.iq The final products, such as C3-hydroxylated pyridines, are then formed upon acid-promoted ring opening of the epoxide intermediate and subsequent rearomatization. nih.govacs.org

Irradiation WavelengthKey Intermediate(s)Major Product Type
254 nmOxaziridine, Epoxide, 1,3-OxazepineC3-Hydroxy Pyridines
300 nmOxaziridine, Epoxide, 1,3-OxazepineHydroxylated Products (lower efficiency)

This table outlines the general photochemical pathway for pyridine N-oxides, with data compiled from studies on their photochemical conversions. nih.govacs.org

Oxaziridine and Epoxide Intermediates

Radical-Mediated Transformations

Beyond photochemical rearrangements, this compound and its derivatives can participate in radical-mediated transformations. The N-O bond in pyridine N-oxide derivatives can undergo photoinduced fragmentation to generate carbon-centered radicals from carboxylic acid precursors. rsc.org This has been leveraged in the development of photochemical Minisci-type alkylations. rsc.org

Historically, the photochemical decomposition of related compounds like N-(acyloxy)-pyridones has been used for radical generation under UV irradiation. rsc.org In the case of N-hydroxypyridine-2(1H)-thione, a tautomer of a related compound, photochemical decomposition is known to produce hydroxyl and pyridylthiyl radicals. mdpi.com These radical generation methods open up avenues for C-C bond formation and other functionalization reactions. organic-chemistry.org

Coordination Chemistry and Metal Complexation Research

Chelating Properties and Ligand Behavior

2-Pyridinol-1-oxide (B179263) is a potent chelating agent, a molecule that can form several bonds to a single metal ion. nbinno.com This capability stems from the presence of both a hydroxyl (-OH) group and an N-oxide group in its structure. The compound can exist in tautomeric equilibrium between the N-oxide and N-hydroxy forms, a key factor in its biological and chelating activities. The deprotonated form of this compound acts as a bidentate ligand, binding to metal ions through the oxygen atoms of both the pyridinol and the N-oxide groups. annexpublishers.coresearchgate.net This dual-point attachment results in the formation of a stable five-membered ring structure with the metal ion, a characteristic of strong chelation.

The ligand's versatility is further demonstrated by its ability to adopt various coordination modes. rsc.org While chelation is a primary mode of binding, it can also coordinate in a monodentate fashion through either the nitrogen or oxygen atoms, or act as a bridging ligand connecting multiple metal centers. rsc.org This flexibility in coordination allows for the formation of a diverse range of metal complexes with varied structures and properties. The conformational rigidity of the pyridine (B92270) ring and the tight bite angle it imposes contribute to the stability of the resulting chelate or bridging structures. rsc.org

Formation of Stable Chelate Complexes with Transition Metals

A primary application of this compound in coordination chemistry is its ability to form stable chelate complexes with transition metal ions. This property is of significant interest in various chemical and biological processes. The formation of these stable complexes is crucial for its role in applications such as metal ion detoxification, where it can bind to and reduce the toxicity of harmful metal ions.

Research has demonstrated the formation of stable complexes with a range of transition metals. For instance, it readily forms complexes with vanadium(IV) oxide (VO²⁺), where the resulting bis-chelated complexes, [VO(L)₂] (where L is the deprotonated form of this compound), have been studied extensively. rsc.org Similarly, it forms stable complexes with nickel(II), where it acts as a bidentate ligand. annexpublishers.co The stability of these complexes is attributed to the chelate effect, where the formation of a ring structure with the metal ion is entropically favored over the binding of individual monodentate ligands.

The formation of these complexes is often straightforward, typically involving the reaction of a metal salt with this compound in a suitable solvent. annexpublishers.co The resulting complexes can then be isolated and characterized. The stability of these complexes makes this compound a valuable tool for chemists working to control the reactivity and bioavailability of metal ions.

Structural Characterization of Metal Complexes

The precise arrangement of atoms within a metal complex is critical to understanding its properties and reactivity. The structural characterization of this compound complexes has been accomplished through various analytical techniques, with X-ray crystallography being a particularly powerful tool.

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional structure of crystalline materials. Several metal complexes of this compound have been characterized using this technique, revealing detailed insights into their coordination geometries and bonding.

For example, the crystal structure of a nickel(II) complex, NiL₂(SCN)₂₂·2H₂O (where L = 2-hydroxypyridine-N-oxide), was determined using both Cu Kα and synchrotron X-ray diffraction data. annexpublishers.coresearchgate.net These studies confirmed that the nickel ion is coordinated by four oxygen atoms from two bidentate 2-hydroxypyridine-N-oxide ligands and two nitrogen atoms from the thiocyanate (B1210189) ligands. annexpublishers.coresearchgate.net The 2-hydroxy-pyridinium-N-oxide moieties were found to be highly planar. annexpublishers.coresearchgate.net

In another example, the X-ray structure of [VO(mpo)₂] (where mpo is the related ligand pyridine-2-thiol-1-oxide) confirmed a square pyramidal geometry for the solid complex. walisongo.ac.id Similarly, X-ray diffraction studies of rhodium(I) complexes with 2-hydroxypyridine (B17775) N-oxide have been conducted to understand their structure and reactivity. iucr.org These crystallographic studies are essential for correlating the structure of the complexes with their observed chemical and physical properties.

Coordination Geometry (e.g., Square Pyramidal, Octahedral)

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. This compound complexes exhibit a variety of coordination geometries, with square pyramidal and octahedral being common.

The solid bis-chelated complexes of vanadyl (VO²⁺) with 2-hydroxypyridine-N-oxide, [VO(hpo)₂], adopt a square pyramidal geometry. rsc.org In this arrangement, the vanadium atom is at the apex of a pyramid with the four donor atoms of the two chelating ligands forming the square base.

In the case of the nickel(II) complex mentioned previously, NiL₂(SCN)₂₂·2H₂O, the coordination environment around the nickel ion is a distorted octahedron. annexpublishers.coresearchgate.net The four oxygen atoms from the two this compound ligands and two nitrogen atoms from the thiocyanate groups occupy the six vertices of the octahedron. annexpublishers.coresearchgate.net The deviation from a perfect octahedral geometry is indicated by the bond angles around the nickel atom. annexpublishers.co

The ability of this compound to support different coordination geometries is a testament to its versatility as a ligand and allows for the fine-tuning of the properties of the resulting metal complexes.

Influence of Solvent on Coordination Geometry

The coordination geometry of a metal complex is not always static and can be influenced by its environment, particularly the solvent. For some this compound complexes, the solvent can play a direct role in determining the coordination geometry.

For instance, while the solid vanadyl complex [VO(hpo)₂] is square pyramidal, dissolving it in a coordinating solvent can lead to a change in geometry. rsc.orgwalisongo.ac.id The solvent molecule can coordinate to the metal center, resulting in the formation of a cis-octahedral species, cis-[VOL₂S], where 'S' represents a solvent molecule. rsc.org This equilibrium between the five-coordinate square pyramidal and six-coordinate cis-octahedral forms is sensitive to both the nature of the solvent and the temperature. rsc.org In non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂), the square pyramidal geometry is retained, resulting in a pink-colored solution. walisongo.ac.id However, in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), the solution turns light green, indicating the formation of the octahedral complex. walisongo.ac.id

This solvent-dependent change in coordination geometry highlights the dynamic nature of these complexes in solution and is a critical consideration in studies of their reactivity and application.

Applications in Coordination Chemistry

The unique properties of this compound and its metal complexes have led to several applications within the field of coordination chemistry and beyond. Its primary use stems from its function as a robust chelating agent for transition metals.

This chelating ability is fundamental to its application in:

Catalysis: As an effective ligand for many transition metals, it can be used to improve the efficiency of various chemical reactions. verypharm.com The electronic and steric properties of the ligand can be modified to fine-tune the catalytic activity of the metal center. iucr.org

Materials Science: It plays a role in the development of new materials, such as polymeric nickel(II) complexes. sigmaaldrich.com

Analytical Chemistry: It has been used to fabricate gold electrodes for the electrochemical determination of metal ions like europium. sigmaaldrich.com

The formation of stable chelate complexes is a central theme in the diverse applications of this compound in coordination chemistry.

Synthesis of Polymeric Metal Complexes

The ability of this compound to act as a versatile ligand has been explored in the synthesis of polymeric metal complexes. Its capacity to form stable chelate complexes with transition metal ions is a key feature in this regard. chemicalbook.comscientificlabs.co.uk Research has demonstrated that this compound, behaving as a heterocyclic analogue of hydroxamic acids, can react as a bidentate ligand, binding to metal ions through its two oxygen atoms. researchgate.netsemanticscholar.org

One notable example is the preparation of a polymeric nickel(II) complex. sigmaaldrich.com In a specific synthesis, 2-hydroxy-pyridine-N-oxide (also known as this compound) was reacted with a Nickel(II) chloride salt in the presence of ammonium (B1175870) thiocyanate. semanticscholar.org The resulting product was a one-dimensional (1D) linear polymer. researchgate.net X-ray diffraction studies of this complex revealed its polymeric nature and provided detailed structural information. researchgate.net The formation of such polymeric structures highlights the bridging potential of the this compound ligand in constructing extended coordination networks. While research has also explored the synthesis of coordination polymers with related ligands like pyridine-2,6-dicarboxylic acid N-oxide, which have formed 1D and 2D networks, the work with this compound itself provides a clear example of its role in forming polymeric metal complexes. researchgate.net

Table 1: Example of a Polymeric Metal Complex with this compound

Metal IonLigandResulting Complex StructureKey Findings
Nickel(II)This compound1D Linear PolymerThe ligand acts as a bidentate, binding via two oxygen atoms to bridge metal centers, forming a polymeric chain. researchgate.netsemanticscholar.org

Metal Ion Detoxification and Mobilization Studies

A significant area of research for this compound is its function as a chelating agent for metal ion detoxification and mobilization. The compound's mechanism of action involves forming stable chelate complexes with metal ions, which can reduce their bioavailability and toxicity in biological systems. This chelating property is crucial for binding and removing harmful metal ions.

Studies have specifically highlighted its effectiveness in iron mobilization. Research has shown that this compound and its derivatives can remove iron from the iron-transport protein human transferrin and the iron-storage protein horse spleen ferritin at physiological pH (7.4). nih.gov The rate of iron removal was found to be higher than that of the clinically used iron chelator desferrioxamine. nih.gov In vivo experiments involving the administration of a this compound derivative to iron-loaded mice resulted in a significant increase in iron excretion, comparable to that achieved with desferrioxamine. nih.gov This demonstrates the potential of these compounds to mobilize excess iron stores.

Beyond iron, the chelating properties of this compound extend to other metals. For instance, mesoporous silica (B1680970) supports functionalized with this compound have been studied for their ability to remove lanthanides from aqueous solutions. biosynth.com

Table 2: Research Findings on Metal Ion Mobilization by this compound Derivatives

Metal IonBiological Target/SystemKey Research FindingReference
Iron (Fe³⁺)Human TransferrinRemoved iron at a higher level than desferrioxamine. The reaction was largely biphasic and completed within 2-5 hours. nih.gov
Iron (Fe³⁺)Horse Spleen FerritinEffectively mobilized iron, with the reaction continuing for over 40 hours. nih.gov
Iron (⁵⁹Fe)Iron-loaded mice (in vivo)Administration led to an increase in ⁵⁹Fe excretion comparable to desferrioxamine. nih.gov

Probes for Studying Metal Metabolism

The effective metal-chelating properties of this compound and its derivatives have led to their proposed use as tools for investigating the complex pathways of metal metabolism. nih.govbiosynth.com To function as a probe, a molecule must be able to interact with and mobilize specific metal ions within a biological environment, allowing researchers to trace their metabolic fate.

The demonstrated ability of 2-hydroxypyridine-N-oxides to mobilize iron from key proteins like transferrin and ferritin is central to this application. nih.gov By chelating and promoting the excretion of iron, these compounds can be used to study the dynamics of iron storage and transport. nih.gov Researchers have suggested that these findings enhance the prospects of using these chelators as probes to further understand iron metabolism and its role in diseases of iron imbalance. nih.govbiosynth.com Their efficiency as chelators for a variety of divalent and trivalent metal ions further supports their potential utility in studying the metabolism of other essential or toxic metals. researchgate.net

Biological Activities and Mechanisms of Action

General Biological Significance

2-Pyridinol-1-oxide (B179263) is recognized for its significant biological activity, which is largely attributed to its function as a chelating agent for transition metal ions. This ability to bind with metal ions is a key factor in its various applications, including its role in disrupting biological processes that are dependent on these metals. The compound's structure, featuring both a hydroxyl group and a nitrogen oxide group on a pyridine (B92270) ring, facilitates the formation of stable complexes with metal ions. This interaction is central to its biological effects, which include antimicrobial properties and the ability to interfere with metalloenzymes.

Antimicrobial and Antifungal Activities

Research has established that this compound possesses antimicrobial and antifungal properties. guidechem.com It has been shown to inhibit the growth of a variety of bacterial and fungal strains, making it a compound of interest for its potential applications in addressing microbial proliferation. guidechem.com

Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Studies have demonstrated the efficacy of this compound and its derivatives against both Gram-positive and Gram-negative bacteria. For instance, praseodymium complexes incorporating 2-hydroxypyridine-N-oxide have shown strong inhibitory activity against Staphylococcus aureus (ATCC6538) and Escherichia coli (ATCC25922). scilit.comrsc.org Quantitative analysis revealed that these complexes exhibited minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against S. aureus and 6.25 μg/mL against E. coli. scilit.comrsc.org The antibacterial mechanism is thought to involve the promotion of intracellular substance exudation. scilit.comrsc.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Praseodymium-2-hydroxypyridine-N-oxide Complexes

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (ATCC6538) 3.125

Data sourced from studies on praseodymium complexes of 2-hydroxypyridine-N-oxide. scilit.comrsc.org

Inhibition of Fungal Strains (e.g., Candida albicans)

The antifungal activity of pyridine derivatives is also well-documented. nih.gov While specific data on the inhibition of Candida albicans by this compound alone was not detailed in the provided search results, related pyridine compounds have shown efficacy. nih.gov The general antimicrobial properties of this compound suggest its potential as an antifungal agent. guidechem.com The mechanism of action is believed to be similar to its antibacterial activity, primarily through the chelation of essential metal ions. google.com

Synergistic Effects with Iron Chelators

The antimicrobial efficacy of this compound materials can be significantly enhanced when used in combination with iron chelators. google.com This synergistic relationship allows for a greater antibacterial effect than what is achieved by either substance individually. google.com The high iron binding affinity of the chelators is crucial, as it allows them to effectively compete with iron salt impurities that can diminish the efficacy of the this compound compound. google.comgoogle.com This synergy means that lower quantities of both materials may be used to achieve effective antimicrobial performance. google.com

Mechanism of Action in Biological Systems

The primary mechanism through which this compound exerts its biological effects is by interfering with metal ion homeostasis.

Inhibition of Metalloenzymes

This compound, also known as 2-hydroxypyridine-N-oxide (HOPO), demonstrates significant biological activity through its interaction with metalloenzymes. Its mechanism of action is largely attributed to its capacity to form stable chelate complexes with various metal ions. This chelation process can interfere with the normal functioning of metalloenzymes by sequestering the metal ions essential for their catalytic activity, thereby disrupting metal ion homeostasis in biological systems.

The ability of this compound and its derivatives to inhibit metalloenzymes has been a subject of research. For instance, ruthenium complexes containing 2-hydroxypyridine-N-oxide have been investigated as inhibitors of aldo-keto reductase (AKR) enzymes, which are implicated in the pathophysiology of various cancers. rsc.orgrsc.org While the 2-hydroxypyridine-N-oxide ligand alone was found to be inactive, its complex with an organoruthenium species proved to be a potent inhibitor of AKR1C1, AKR1C2, and AKR1C3 enzymes. rsc.orgrsc.org This suggests that the coordination of this compound to a metal center can significantly enhance its inhibitory activity against specific metalloenzymes.

Furthermore, studies have explored the potential of hydroxypyridinones and related compounds as inhibitors of other metalloenzymes, such as the HIF-prolyl hydroxylase domain 2 (PHD2) and factor inhibiting HIF (FIH), which are involved in cellular responses to hypoxia. nih.gov The ability of these compounds to chelate the iron at the active site of these enzymes is central to their inhibitory action. nih.gov

Tautomeric Equilibrium and Biological Activity

This compound exists in a tautomeric equilibrium with its corresponding 1-hydroxy-2-pyridone form. cymitquimica.com This equilibrium is a crucial aspect of its chemical behavior and significantly influences its biological activity. The presence of both the N-oxide and the N-hydroxy tautomers is essential for its function.

The tautomerism of this compound is a key factor in its ability to act as a chelating agent and, consequently, in its biological effects. The specific tautomeric form present can be influenced by environmental factors such as the solvent. nih.gov For example, in the gas phase, the lactim tautomer (2-pyridinol) is generally favored, while in solution, the lactam form (2-pyridone) can become more dominant depending on the substitution pattern on the pyridine ring. nih.gov This shift in equilibrium can affect the molecule's ability to bind to metal ions and interact with biological targets.

The derivatization of this compound is a strategy used to overcome challenges related to its tautomerism in analytical methods, ensuring the monitoring of a single, stable entity. luxembourg-bio.com This highlights the dynamic nature of the tautomeric equilibrium and its importance in the compound's chemical and biological profile.

Applications in Medicinal Chemistry and Biochemistry

This compound and its derivatives have found diverse applications in the fields of medicinal chemistry and biochemistry, primarily owing to their chelating properties and reactivity.

Peptide Coupling Agent in Drug Synthesis

A significant application of this compound (HOPO) is its use as a peptide coupling agent in the synthesis of drugs. biosynth.comchemicalbook.comamerigoscientific.com It serves as a substitute for 1-hydroxybenzotriazole (B26582) (HOBt) and is utilized to facilitate the formation of amide bonds between amino acids. chemicalbook.comamerigoscientific.com The process often involves the use of a carbodiimide (B86325) like EDC in a biphasic system, which has been shown to yield di- or tri-peptides with low levels of racemization. biosynth.com HOPO promotes the reaction by forming an active ester intermediate, which then readily reacts with an amine to form the desired amide bond, regenerating the HOPO catalyst in the process. luxembourg-bio.com

The efficiency of HOPO in peptide synthesis has been demonstrated in the synthesis of complex molecules, such as a doxorubicin-peptide conjugate with potential applications in cancer therapy. biosynth.com

Pharmaceutical Formulations and API Stability

The chelating ability of this compound is also beneficial in pharmaceutical formulations. It can enhance the stability of active pharmaceutical ingredients (APIs) by binding to and sequestering metal ions that might otherwise catalyze degradation reactions. By forming stable complexes with trace metal impurities, this compound helps to maintain the integrity and extend the shelf-life of drug products. This property is particularly valuable in formulations where the API is susceptible to metal-catalyzed oxidation or other forms of degradation.

Role in Amide Bond Formation

As mentioned previously, this compound plays a crucial role in amide bond formation, a fundamental reaction in organic and medicinal chemistry. biosynth.comnih.govluxembourg-bio.com It is employed as a catalyst or reagent to promote the coupling of carboxylic acids and amines to form amides. luxembourg-bio.comnih.gov The mechanism involves the activation of the carboxylic acid by forming an active ester with HOPO. This intermediate is more susceptible to nucleophilic attack by the amine, leading to the efficient formation of the amide bond. luxembourg-bio.com This method is widely used in the pharmaceutical industry for the synthesis of a variety of drug molecules. nih.gov

Therapeutic Potential in Iron Overload and Imbalance

The strong iron-chelating properties of this compound and its derivatives have led to investigations into their therapeutic potential for treating conditions of iron overload and imbalance. biosynth.comnih.gov These compounds have been shown to effectively mobilize iron from physiological carriers like transferrin and ferritin. nih.gov Studies have indicated that certain 2-hydroxypyridine-N-oxide derivatives can remove iron from these proteins at rates comparable to or even exceeding that of the clinically used iron chelator desferrioxamine. nih.gov

Furthermore, in vivo studies in iron-loaded animal models have demonstrated that the administration of derivatives like 2,4-dihydroxypyridine-N-oxide can lead to a significant increase in iron excretion. nih.gov This suggests that these compounds could be developed as therapeutic agents for iron overload disorders. nih.gov However, it is also noted that some lipophilic chelators, including a derivative of this compound (2-hydroxy-4-methoxypyridine-1-oxide), have the potential to increase iron absorption, a factor that needs careful consideration in drug design. nih.govdovepress.com Conversely, 2-hydroxypyridine-1-oxide itself has been observed to inhibit iron absorption by forming insoluble complexes with iron. dovepress.com This dual potential to either enhance or inhibit iron absorption, depending on the specific derivative, highlights the complexity of their biological effects and the importance of structural modifications in developing targeted therapies for iron-related diseases. nih.govdovepress.comdovepress.com

Analytical Methodologies for 2 Pyridinol 1 Oxide

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing 2-Pyridinol-1-oxide (B179263), particularly for determining its presence at trace levels in complex matrices like active pharmaceutical ingredients (APIs). researchgate.netvanderbilt.edu Both gas and liquid chromatography have been employed, each with specific strategies to address the compound's challenging chemical properties.

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful tool for the analysis of this compound, especially when high sensitivity is required. researchgate.net However, direct GC analysis of HOPO is problematic due to its limited volatility and the on-column equilibrium between its tautomers, which results in poor chromatography and distorted peak shapes. researchgate.netscbt.com

To circumvent these issues, a derivatization step is typically required to create a more volatile and stable compound suitable for GC analysis. researchgate.netvanderbilt.edu This approach not only improves the chromatographic performance but also allows for a single, stable entity to be monitored, simplifying quantification. researchgate.net When coupled with a mass spectrometry (MS) detector, the method provides excellent specificity and sensitivity, enabling the determination of HOPO at sub-ppm levels. researchgate.netvanderbilt.edu The MS detector operates using an Electron Impact (EI) source for ionization, with the resulting ions being analyzed by a quadrupole mass analyzer. researchgate.net

Table 1: GC-MS Method Parameters for Derivatized this compound Analysis

Parameter Condition
Derivatization N-tert-Butyldimethylsilyl (tBDMS) derivative
Column Rtx-1 Crossbonded 100% dimethyl polysiloxane (15 m x 0.32 mm id, 1.0 µm film)
Carrier Gas Helium
Injection Port Split (13.9:1 ratio)
Inlet Temperature 150 °C
Oven Program 80°C, ramp 20°C/min to 150°C (hold 2 min), ramp 10°C/min to 250°C, ramp 40°C/min to 300°C (hold 2 min)
Detector Mass Spectrometry Detector (MSD)
Ionization Source Electron Impact (EI)
Source Temp. 230 °C
Transfer Line Temp. 310 °C

Data sourced from a study on determining trace levels of HOPO in an API. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key method for the analysis of this compound. chemicalbook.comnih.gov Initial attempts using reversed-phase HPLC with stationary phases for polar compounds or Hydrophilic Interaction Chromatography (HILIC) were largely unsuccessful. researchgate.net The primary challenge remained the on-column tautomerization of HOPO, which led to shouldered peaks and unacceptable tailing, compromising peak shape and reproducibility. researchgate.netscbt.com

Successful HPLC analysis has been achieved by addressing the tautomerization issue directly through mobile phase optimization. The development of a high-pH ion-pairing method has proven effective for the trace analysis of HOPO in pharmaceutical materials. chemicalbook.comscbt.com This approach allows for the determination of HOPO without the need for a derivatization step. When coupled with a standard UV detector, the detection limit for HOPO was estimated at 20 ppm relative to an API, which may not be sufficient for all applications, particularly for trace-level quantification. researchgate.net

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Condition
Technique Reversed-Phase HPLC with Ion-Pairing
Column Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm particle size)
Mobile Phase Acetonitrile and water with trifluoroacetic acid (TFA) as an ion-pairing reagent
Strategy High pH ion-pairing strategies have also been successfully developed
Detector UV Detection

Data sourced from studies on the chromatographic determination of HOPO. researchgate.netchemicalbook.com

Ion-Pairing Strategies

Ion-pairing is a crucial strategy in the successful HPLC analysis of this compound. chemicalbook.comscbt.com It addresses the poor retention and peak shape caused by the compound's polarity and tautomerism. researchgate.net The addition of an ion-pairing reagent to the mobile phase significantly improves chromatographic performance. researchgate.nettandfonline.com

In one approach, trifluoroacetic acid (TFA) was added to an acetonitrile/water mobile phase, which markedly improved peak shape and the reproducibility of the analysis. researchgate.net A more specialized technique involves using a high-pH ion-pairing method. This strategy has been developed specifically for the trace analysis of HOPO in various pharmaceutically relevant materials, demonstrating a robust and generally applicable approach for its quantification. chemicalbook.comscbt.com

Derivatization Techniques for Enhanced Analysis

Derivatization is a key strategy to overcome the inherent analytical challenges of this compound, particularly for GC-based methods. researchgate.netvanderbilt.edu The process converts the polar, tautomeric compound into a single, stable, and more volatile species, which is essential for achieving clean chromatographic separation and sensitive detection. researchgate.netscbt.com

N-tert-Butyldimethylsilyl (tBDMS) Derivatization

A widely used and effective method for the analysis of this compound is derivatization to form its N-tert-Butyldimethylsilyl (tBDMS) ether. researchgate.netscbt.com This is achieved by reacting HOPO with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide containing 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS). researchgate.net

This reaction offers two primary benefits:

Prevents Tautomerization : It locks the molecule into a single structural form, eliminating peak distortion caused by the keto-enol equilibrium. researchgate.net

Enhances Volatility : The resulting tBDMS derivative is less polar and significantly more volatile than the parent HOPO, making it well-suited for GC analysis. researchgate.net

The reaction is typically performed in pyridine (B92270), as it was found to be the most effective solvent for the derivatization to proceed, and heated to ensure completion. researchgate.net The resulting HOPO-tBDMS derivative can then be analyzed with high sensitivity using GC-MS. researchgate.net

Table 3: Mass Spectrometry Data for tBDMS-Derivatized this compound

Ion Type Mass-to-Charge Ratio (m/z)
HOPO-tBDMS Derivative Ion 225.12
HOPO-tBDMS Derivative Ion 168.05
HOPO-tBDMS Derivative Ion 138.00
HOPO-tBDMS Derivative Ion 122.01

Data sourced from a GC-MS analysis of derivatized HOPO. researchgate.net

Spectroscopic Analysis Techniques

Spectroscopic methods are essential for the identification and structural confirmation of this compound. annexpublishers.co Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for its characterization. chemicalbook.inthermofisher.com

Infrared (IR) Spectroscopy is used to confirm the functional groups present in the molecule. The IR spectrum of the free ligand shows characteristic absorption bands. A notable band around 3331 cm⁻¹ is attributed to the O-H group stretching vibration. researchgate.netchemicalbook.in The N-O bending frequency of the aromatic nitroso group is assigned to a band at 842 cm⁻¹. researchgate.netchemicalbook.in Other vibrations related to the pyridine ring appear between 1450 and 1600 cm⁻¹. researchgate.netchemicalbook.in Commercial suppliers often use IR spectroscopy to confirm that the material conforms to the reference standard. thermofisher.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used for structural verification. thermofisher.com The PubChem database, for instance, provides reference spectra for 1-hydroxy-2(1H)-pyridinone, including ¹³C NMR data obtained on a Bruker AC-250 instrument. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful when studying the compound's interaction with metal ions. chemicalbook.in For example, Nujol mull electronic UV-Vis spectra of a Nickel(II) complex with 2-hydroxy-pyridine-N-oxide were recorded in the 190-900 nm range to characterize the complex. researchgate.netchemicalbook.in The technique has also been used to investigate the binding of HOPO to copper centers to understand enzyme inhibition mechanisms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for elucidating the structural features of this compound. The IR spectrum of this compound displays characteristic absorption bands that correspond to specific vibrational modes of its functional groups. A notable feature is the presence of a strong absorption band associated with the C=O stretching vibration, which is indicative of the pyridone tautomer. Additionally, the spectrum shows bands related to the N-O group, which are crucial for confirming the N-oxide structure. annexpublishers.co

In a study of a Ni(II) complex with 2-hydroxypyridine-N-oxide, the free ligand exhibited an absorption band at 3331 cm⁻¹ due to the O-H group. The nitroso group was observed at 1446 cm⁻¹. annexpublishers.co The analysis of the solid-state form of 2-pyridone by IR spectroscopy confirms the predominance of this tautomer by showing the presence of the C=O longitudinal frequency and the absence of O-H frequencies. wikipedia.org

Table 1: Key IR Absorption Bands for this compound and Related Structures
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
O-HStretching3331 annexpublishers.co
C=OStretchingPresent wikipedia.org
N-OStretching1446 annexpublishers.co

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule. These techniques are fundamental for confirming the compound's structure and purity. nih.gov

In ¹H NMR, the chemical shifts of the protons on the pyridine ring are influenced by the electron-withdrawing effects of the N-oxide and hydroxyl groups. Similarly, in ¹³C NMR spectroscopy, the carbon atoms of the ring exhibit distinct chemical shifts that are characteristic of the electronic structure of the molecule. For instance, in a study of related pyridine N-oxide derivatives, the aromatic protons typically appear in the range of 7.0-8.5 ppm in ¹H NMR spectra, while the ring carbons resonate at various positions in the ¹³C NMR spectrum, reflecting their different electronic environments. rsc.org

Table 2: Representative NMR Data for Pyridine N-Oxide Derivatives
NucleusCompoundChemical Shift (ppm)Reference
¹H2-Methylpyridine N-Oxide2.53 (s, -CH₃), 7.20-7.32 (m, Ar-H), 8.29-8.30 (d, Ar-H) rsc.org
¹³C2-Methylpyridine N-Oxide17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org
¹H2-Chloropyridine (B119429) N-Oxide7.28-7.32 (m, Ar-H), 7.55-7.58 (m, Ar-H), 8.40-8.41 (m, Ar-H) rsc.org
¹³C2-Chloropyridine N-Oxide123.8, 126.0, 126.9, 140.3, 141.5 rsc.org

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound. The compound exhibits strong absorption in the UV region, which is characteristic of its conjugated system. The absorption maxima (λ_max) are influenced by the solvent polarity and the tautomeric form present. wikipedia.org

The electronic absorption spectrum of a Ni(II) complex of 2-hydroxy-pyridine-N-oxide showed d-d transition bands at 400 nm, and a broad band centered at 690, 920, and 1110 nm. researchgate.net These absorptions are indicative of an octahedral structure. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique used to study species with unpaired electrons. While this compound itself is not a radical, EPR spectroscopy can be employed to study its radical adducts or its complexes with paramagnetic metal ions. This technique provides valuable information about the electronic structure and the local environment of the unpaired electron. bhu.ac.in

For example, in the study of radical reactions, spin traps like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) are used to form stable radical adducts that can be detected by EPR. cdnsciencepub.comresearchgate.net The resulting EPR spectrum can reveal the identity of the trapped radical through the analysis of the hyperfine coupling constants. cdnsciencepub.com

Computational Chemistry in Analytical Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the analytical research of this compound. These methods provide theoretical insights that complement experimental findings.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to predict and interpret the spectroscopic and structural properties of this compound and its derivatives. researchgate.net These studies can accurately calculate molecular geometries, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. researchgate.net

For instance, DFT calculations have been employed to study the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. wikipedia.org Theoretical results from DFT studies on related compounds have shown excellent agreement with experimental values for IR, Raman, and NMR spectra. researchgate.net Furthermore, DFT has been used to investigate the electronic structure and antioxidant properties of hydroxypyridinone derivatives. researchgate.net In a study on a Ni(II) polymeric complex of 2-Hydroxypyridine-N-oxide, plane wave pseudopotential DFT calculations were performed, with certain functionals accurately reproducing the X-ray crystal structure. bbk.ac.uk

Toxicological and Ecotoxicological Research Aspects

Mutagenicity and Genotoxicity Studies

The potential for 2-Pyridinol-1-oxide (B179263), also known as 2-hydroxypyridine-N-oxide (HOPO), to cause genetic mutations has been a subject of considerable investigation. The weight of evidence from a variety of in vitro and in vivo studies suggests that the chemical is not genotoxic. industrialchemicals.gov.au

Initial assessments using computational models, known as in silico assessments, play a crucial role in predicting the mutagenic potential of chemical compounds. immunocure.us For this compound, a genotoxic impurity risk assessment initially indicated no need for control within active pharmaceutical ingredients (API), as it presented as negative in these predictive studies and was reported to be non-mutagenic. researchgate.netluxembourg-bio.com These in silico tools provide a reliable alternative to initial laboratory testing for identifying mutagenic risks. immunocure.us

The Ames test is a widely used method that employs bacteria to assess the mutagenic potential of chemical compounds. wikipedia.org Studies on this compound have yielded conflicting or "equivocal" results in the Ames test. researchgate.net While some studies reported the compound to be weakly mutagenic, others found no evidence of mutagenic potential. researchgate.net

A study conducted at Bristol-Myers Squibb Pharmaceuticals using Salmonella typhimurium strains TA100, TA98, TA1535, and TA537, as well as Escherichia coli WP2 uvrA, found a positive mutagenic response in the absence of S9 metabolic activation. luxembourg-bio.com However, these results were not considered sufficient to classify HOPO as a genotoxic impurity. luxembourg-bio.com

Test SystemStrainsMetabolic ActivationResultSource
Bacterial Reverse Mutation AssayS. typhimurium TA1535, TA1537, TA1538, TA98, TA100Not specifiedNegative industrialchemicals.gov.au
Ames TestNot specifiedNot specifiedEquivocal/Weakly mutagenic researchgate.net
Ames TestS. typhimurium TA100, TA98, TA1535, TA537; E. coli WP2 uvrAWithout S9Positive luxembourg-bio.com

To further investigate the genotoxic potential of this compound in vivo, researchers have utilized the micronucleus and comet assays. The in vitro micronucleus assay is a key component in assessing potential genotoxicity. researchgate.net

In a study where rats were administered HOPO orally for 28 days, there were no increases in the frequency of peripheral blood micronuclei. nih.govscispace.com This indicates that the compound did not cause chromosomal damage in the red blood cells of the test animals. Similarly, the comet assay, which detects DNA strand breaks, showed no increase in comet formation in the liver cells of the treated rats. nih.govscispace.com An in vivo study using bone marrow from CD-1 mice also yielded a negative result in a micronucleus assay. industrialchemicals.gov.au

These findings from both the micronucleus and comet assays provide strong evidence that this compound is not genotoxic in vivo. nih.govscispace.com

AssayTest SystemRoute of AdministrationResultSource
Micronucleus AssayRats (peripheral blood)Oral gavageNegative nih.govscispace.com
Comet AssayRats (liver cells)Oral gavageNegative nih.govscispace.com
Micronucleus AssayCD-1 Mice (bone marrow)Intraperitoneal injectionNegative industrialchemicals.gov.au

Micronucleus and Comet Assays

Mammalian Toxicity Studies

Investigations into the effects of this compound on mammals have primarily focused on acute exposure and irritation.

Studies have shown that this compound can be harmful if swallowed and is an irritant to the eyes, respiratory system, and skin. nih.govscbt.com

Eye Irritation: The compound is classified as causing serious eye damage. nih.gov In studies with New Zealand White rabbits, exposure to the chemical resulted in severe health effects, including death, even at low volumes. industrialchemicals.gov.au Clinical observations in these animals included lethargy, prostration, ataxia, convulsions, and respiratory distress. industrialchemicals.gov.au Other studies in albino rabbits reported reversible redness, eye discharge, and corneal opacity. industrialchemicals.gov.au

Skin Irritation: this compound can cause skin inflammation upon contact. scbt.com Transient erythema (redness) has been reported in albino rabbits following dermal exposure. industrialchemicals.gov.au However, studies in guinea pigs exposed to aqueous solutions did not show irritation. industrialchemicals.gov.au

Oral Toxicity: The compound is considered harmful if swallowed. nih.govscbt.com The acute oral LD50 (the dose at which 50% of the test animals die) in rats has been reported to be 1580 mg/kg. cdc.gov In a 28-day study, rats treated with HOPO showed a dose-related decrease in body weight gain, although there were no overt clinical signs of toxicity. nih.govscispace.com

Inhalation Toxicity: The material can cause respiratory irritation. scbt.com For the sodium salt of a related compound, 2-pyridinethiol, 1-oxide, the median lethal concentration (LC50) in rats was 1.08 mg/L, indicating moderate acute inhalation toxicity. industrialchemicals.gov.au

Exposure RouteEffectTest SpeciesSource
OcularSerious eye damage, mortalityRabbits industrialchemicals.gov.aunih.gov
DermalSkin inflammation, transient erythemaRabbits industrialchemicals.gov.auscbt.com
OralHarmful if swallowed, decreased body weight gainRats nih.govscispace.comnih.govscbt.com
InhalationRespiratory irritation, moderate acute toxicity (for sodium salt of related compound)Rats industrialchemicals.gov.auscbt.com

Repeated Dose Toxicity and Systemic Effects

Limited evidence suggests that repeated or long-term occupational exposure to this compound may lead to cumulative health effects impacting various organs or biochemical systems. scbt.com Animal studies on the related compound, 2-pyridinethiol, 1-oxide, sodium salt, have shown systemic toxicity after repeated oral exposure in rats, including effects like skeletal muscle wastage, sciatic nerve and retinal atrophy, and spinal cord degeneration at doses of 1.5 mg/kg bw/day or higher. industrialchemicals.gov.au However, no treatment-related neoplastic changes were observed in the same study. industrialchemicals.gov.au In a dermal exposure study with mice, no systemic toxicity was reported, though there was an increased incidence of epidermal hyperplasia at the highest dose. industrialchemicals.gov.au For this compound, no specific data on repeated dose toxicity leading to systemic effects was identified in the searched literature. fishersci.at

Effects on Organ Systems (e.g., Liver, Respiratory, Skin)

This compound is known to have effects on several organ systems.

Liver: While specific studies on the direct effect of this compound on the liver are not detailed, it is a metabolite of pyridine (B92270). nih.gov Studies on pyridine have shown that it can cause liver damage. In rats, pyridine exposure led to increased liver weights and inflammatory hepatic lesions. cdc.gov One study comparing pyridine to its metabolites found that 2-hydroxypyridine (B17775) (a tautomer of 2-pyridone) was the only compound to cause significant hepatotoxicity in rats after a single dose. nih.gov Toxicokinetic studies on a related compound showed that the liver is a primary site for its detection. industrialchemicals.gov.au

Respiratory System: The compound is classified as a respiratory irritant. fishersci.ateuropa.eudcfinechemicals.com Inhalation may cause respiratory irritation, and long-term exposure to respiratory irritants can result in airway diseases. scbt.com Individuals with pre-existing impaired respiratory function may experience further disability if exposed to excessive concentrations. scbt.com

Skin: this compound is classified as a skin irritant, causing skin irritation upon contact. fishersci.ateuropa.eudcfinechemicals.com It can cause inflammation and may worsen pre-existing dermatitis. scbt.com Absorption through the skin can lead to systemic effects similar to those seen with inhalation. scbt.com

Reproductive and Developmental Effects

There is limited specific information available regarding the reproductive and developmental effects of this compound. fishersci.com However, data from experimental studies on pyridine derivatives suggest potential risks. These studies have indicated that pyridines can cross the placental barrier in rats, potentially causing premature delivery, miscarriages, and stillbirths. scbt.com A two-generation reproductive toxicity study on the related compound 2-pyridinethiol, 1-oxide, sodium salt, reported some minor reproductive effects, with developmental effects only occurring secondary to maternal toxicity. industrialchemicals.gov.au No human studies on the reproductive and developmental effects of pyridine have been identified. at.dk

Environmental Fate and Behavior

The environmental fate and behavior of this compound are influenced by its degradation, transformation, and potential for bioaccumulation.

Degradation Mechanisms in Soil and Water

Information from the European Chemicals Agency (ECHA) indicates that 2-hydroxypyridine 1-oxide is not readily biodegradable in water. europa.eu However, its tautomer, 2-pyridone, is known to be rapidly degraded by microorganisms in the soil, with a half-life of less than a week. wikipedia.org Several bacterial strains, such as Arthrobacter crystallopoietes, can utilize 2-pyridone as a sole source of carbon, nitrogen, and energy. wikipedia.org

Photochemical Transformations in the Environment

The photochemical behavior of this compound and related compounds is an area of research. For instance, studies on the degradation of zinc pyrithione (B72027) (a complex containing a related ligand) have shown that its half-life in seawater is significantly shorter when exposed to light (a few minutes) compared to dark conditions (over 48 hours). researchgate.net Research on other pyridine derivatives, such as 1-(2-pyridyl)- and 1-(3-pyridyl)-2-nitropropenes, demonstrates that they undergo photorearrangement upon irradiation. rsc.org

Bioaccumulation Potential

The bioaccumulation potential for this compound is considered low. scbt.com A substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.atdcfinechemicals.com Toxicokinetic studies on a related compound in rats showed no evidence of bioaccumulation, with the compound being distributed to many tissues and primarily excreted in the urine. industrialchemicals.gov.au

Interactive Data Table: Summary of Toxicological and Ecotoxicological Findings

Parameter Finding Source
Repeated Dose Toxicity Potential for cumulative health effects involving organs or biochemical systems. scbt.com
Systemic Effects Skeletal muscle wastage, nerve and retinal atrophy, spinal cord degeneration (in rats with related compound). industrialchemicals.gov.au
Liver Effects Hepatotoxicity observed with 2-hydroxypyridine (tautomer); liver is a site of detection for related compounds. industrialchemicals.gov.aunih.gov
Respiratory Effects Classified as a respiratory irritant; long-term exposure may lead to airway disease. scbt.comfishersci.ateuropa.eudcfinechemicals.com
Skin Effects Classified as a skin irritant; can cause inflammation and exacerbate dermatitis. scbt.comfishersci.ateuropa.eudcfinechemicals.com
Reproductive/Developmental Pyridine derivatives may cross the placental barrier; minor reproductive effects noted with a related compound. scbt.comindustrialchemicals.gov.au
Degradation in Water Not readily biodegradable. europa.eu
Degradation in Soil Tautomer (2-pyridone) is rapidly degraded by microorganisms. wikipedia.org
Photochemical Transformation Related compounds show rapid degradation in light. researchgate.net
Bioaccumulation Potential Low potential; no evidence of bioaccumulation in animal studies of a related compound. scbt.comindustrialchemicals.gov.aufishersci.atdcfinechemicals.com

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicological profile of this compound indicates varying degrees of toxicity to aquatic organisms, with a notable lack of comprehensive data for several key species, including fish and algae. fishersci.comchemicalbook.inbjoka-vip.com Research and available safety data sheets consistently report that specific toxicity values for these groups are unavailable. fishersci.combjoka-vip.com Similarly, there is no available data regarding the ecotoxicity of this compound to terrestrial organisms.

Aquatic Organisms

Detailed research findings on the impact of this compound on aquatic life are limited. The most definitive data pertains to aquatic invertebrates, specifically the water flea (Daphnia sp.).

Research Findings: Studies on aquatic invertebrates have established an acute toxicity endpoint for Daphnia sp.. The 48-hour median effective concentration (EC50) was determined to be 1000 mg/L. chemicalbook.in This value suggests a low level of acute toxicity to this species.

Safety data sheets corroborate the general lack of extensive environmental hazard data. One report notes that based on available information, the substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB), and that the classification criteria for environmental hazards are not met. fishersci.at Other sources explicitly state that no data is available for persistence, bioaccumulation, and mobility. fishersci.com

Aquatic Toxicity Data

SpeciesExposure DurationEndpointValue (mg/L)Source(s)
Daphnia sp. (Water Flea)48 hoursEC501000 chemicalbook.in
Fish--No data available chemicalbook.inbjoka-vip.com
Algae--No data available chemicalbook.in

Terrestrial Organisms

No research findings or data on the ecotoxicity of this compound to terrestrial organisms were identified in the reviewed literature.

Future Research Directions and Emerging Applications

Development of Novel Derivatives for Enhanced Efficacy

The core structure of 2-Pyridinol-1-oxide (B179263) serves as a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological and chemical activities. chemimpex.com Researchers are actively exploring modifications to the pyridine (B92270) ring to create analogues with improved efficacy for specific applications.

One promising area of research is the development of derivatives for pharmaceutical applications. For instance, the incorporation of this compound into other molecular frameworks, such as aurones, has led to the discovery of potent inhibitors of human tyrosinase, an enzyme implicated in skin pigmentation and melanoma. acs.orgnih.gov Future work will likely focus on synthesizing a broader range of these hybrid molecules and evaluating their therapeutic potential. acs.org

Furthermore, the chelating properties of this compound are being harnessed to create derivatives capable of mobilizing iron from biological systems. nih.gov Studies have shown that certain derivatives can remove iron from proteins like transferrin and ferritin more effectively than existing treatments for iron overload. nih.gov Ongoing research is aimed at designing and testing new derivatives with improved iron-chelating capabilities and favorable pharmacological profiles. nih.gov

Derivative Type Target Application Key Research Findings
Aurone-hybridsHuman tyrosinase inhibitionHOPNO-embedded 6-hydroxyaurone is a highly effective inhibitor. acs.orgnih.gov
Substituted 2-hydroxypyridine-N-oxidesIron chelation therapyDerivatives show higher iron removal from transferrin and ferritin than desferrioxamine. nih.gov

Exploration of New Catalytic Applications

The ability of this compound to form stable complexes with a variety of transition metals makes it a promising ligand for catalysis. verypharm.comchemimpex.com This has opened up avenues for its use in a range of chemical transformations.

Current research is investigating the catalytic properties of metal complexes derived from this compound. For example, molybdenum(VI) complexes of this compound are being studied for their potential as catalysts in various organic reactions. pharmaffiliates.com Similarly, the use of this compound in the preparation of polymeric nickel(II) complexes highlights its potential in developing new catalytic materials. chemicalbook.com Future explorations will likely involve screening a wider array of metal complexes for catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The compound 2-pyridone, a tautomer of 2-hydroxypyridine (B17775), is known to catalyze proton-dependent reactions like the aminolysis of esters. wikipedia.org

Advanced Computational Modeling and In Silico Screening

Computational methods are becoming increasingly integral to the study and development of new chemical entities. In the context of this compound, advanced computational modeling and in silico screening are being employed to predict the properties and activities of its derivatives, thereby guiding synthetic efforts.

Density Functional Theory (DFT) calculations have been successfully used to study the electronic structure and properties of this compound and its metal complexes. bbk.ac.ukresearchgate.net These theoretical studies provide valuable insights into the compound's reactivity and its interactions with other molecules. For instance, DFT studies have helped to rationalize the potent inhibitory activity of this compound-embedded aurones on human tyrosinase. acs.orgnih.gov

Future research will likely leverage more sophisticated computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) calculations, to model the behavior of this compound and its derivatives in complex biological environments. acs.orgnih.gov In silico screening of virtual libraries of derivatives will also be a key strategy for identifying promising candidates for synthesis and experimental testing.

Computational Method Application Key Insights
Density Functional Theory (DFT)Structural and electronic property analysisHelps understand reactivity and rationalize inhibitor activity. acs.orgbbk.ac.ukresearchgate.net
In Silico ScreeningVirtual library screeningIdentification of potential drug candidates.
QM/MM CalculationsModeling in biological systemsUnderstanding interactions with biological targets. acs.orgnih.gov

Pharmacological Investigations of Novel Therapeutic Targets

The diverse biological activities of this compound and its derivatives suggest that they may have therapeutic potential against a range of diseases. chemimpex.com Ongoing pharmacological investigations are aimed at identifying and validating new therapeutic targets for these compounds.

One area of focus is the potential application of this compound derivatives in the treatment of neurological disorders. chemimpex.com Additionally, its role as a peptide coupling agent in the synthesis of active pharmaceutical ingredients is well-established, and further research may uncover new applications in drug development. verypharm.comscbt.com For example, a combination of this compound and another additive was found to be highly effective in the synthesis of a doxorubicin-peptide conjugate for potential use in prostate cancer treatment. biosynth.comresearchgate.net

The compound's ability to interact with metal ions also opens up possibilities for its use in addressing diseases related to metal imbalance. nih.gov Further research is needed to explore the full spectrum of its pharmacological effects and to identify specific molecular targets.

Sustainable Synthesis and Green Chemistry Approaches

One notable development is the creation of a one-pot synthesis method starting from 2-chloropyridine (B119429), which significantly improves the yield and reduces organic waste. google.com Another innovative approach involves a fully continuous flow synthesis process, which includes catalytic oxidation and subsequent hydrolysis to produce the compound in an aqueous solution. acs.org The use of infrared irradiation as an energy source for the synthesis of 2-pyridone derivatives from 4H-pyrans also represents a greener alternative to conventional heating methods. scielo.org.mx

Future efforts in this area will likely focus on the use of even more environmentally benign catalysts and solvents, as well as the optimization of continuous flow processes for large-scale industrial production. acs.orggoogle.comacs.org

Synthetic Approach Key Features Advantages
One-Pot Synthesis from 2-ChloropyridineIn-situ catalyst generation, hydrolysis in an alkaline condition. google.comHigh yield, reduced organic waste, environmentally friendly. google.com
Continuous Flow SynthesisCatalytic oxidation with hydrogen peroxide, fixed bed reactor. acs.orgComplete conversion of raw materials, scalable. acs.org
Infrared IrradiationUse of IR as an energy source for pyridone synthesis. scielo.org.mxMild reaction conditions, environmentally benign. scielo.org.mx
Catalysis with MgO and Bi(NO3)3·5H2OThree-component reaction to synthesize N-amino-2-pyridone derivatives. scirp.orgHigh yields, operational simplicity, clean reaction conditions. scirp.org

Q & A

Q. What methodologies optimize HOPO’s use in electrochemical sensors for rare-earth metal detection?

  • Answer : HOPO-modified gold electrodes detect europium (Eu³⁺) via cyclic voltammetry. The redox mechanism involves HOPO chelating Eu³⁺, forming a stable complex that facilitates electron transfer (E° ≈ −0.2 V vs. Ag/AgCl) . Optimize sensor sensitivity by adjusting HOPO concentration (1–5 mM) and scan rate (50–100 mV/s) .

Q. How does HOPO’s metal-chelation behavior compare to other pyridine-N-oxide derivatives?

  • Answer : HOPO’s hydroxyl and N-oxide groups enable bidentate coordination, forming octahedral complexes with metals like Ni²⁺ (log K ~8.5) . Comparative studies with 4-phenylpyridine-N-oxide show HOPO’s higher affinity for lanthanides due to its smaller steric profile . Use UV-Vis titration (λ = 300–400 nm) to quantify binding constants .

Q. What synthetic routes yield high-purity HOPO, and how are intermediates characterized?

  • Answer : HOPO is synthesized via oxidation of 2-hydroxypyridine using H₂O₂ in acetic acid . Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via recrystallization (ethanol/water). Intermediate characterization requires LC-MS (m/z 111 for [M+H]⁺) and elemental analysis .

Q. How can researchers resolve contradictions in reported stability data for HOPO-metal complexes?

  • Answer : Discrepancies in stability constants (e.g., Ni²⁺ vs. Eu³⁺ complexes) arise from varying pH and ionic strength . Replicate studies under standardized conditions (pH 7.4, 25°C) and use isothermal titration calorimetry (ITC) to validate thermodynamic parameters .

Q. What advanced techniques validate HOPO’s role in suppressing racemization during peptide synthesis?

  • Answer : Compare HOPO and HOBt in solid-phase peptide synthesis (SPPS) using chiral HPLC to quantify enantiomeric excess. HOPO’s lower pKa (~4.5 vs. HOBt’s ~5.2) enhances protonation efficiency, reducing racemization by 15–20% .

Q. How does HOPO’s electronic structure influence its redox behavior in catalytic systems?

  • Answer : DFT calculations reveal HOPO’s HOMO (-6.2 eV) localizes on the N-oxide group, favoring single-electron transfer in redox reactions . Electrochemical impedance spectroscopy (EIS) confirms its role in lowering charge-transfer resistance in Ni²⁺/HOPO catalytic systems .

Methodological Considerations

Q. What analytical strategies quantify trace HOPO degradation products during long-term storage?

  • Answer : Use HPLC-MS with a C18 column (ACN/water gradient) to detect hydrolyzed byproducts (e.g., 2-hydroxypyridine). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under ambient conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.